

# Chemical structure and properties of Tagtomiclib hydrate

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## Compound of Interest

Compound Name: Tagtomiclib hydrate

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## An In-depth Technical Guide to Tagtomiclib Hydrate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Tagtomiclib hydrate**, also known as PF-07104091, is a potent and highly selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] As a critical regulator of the cell cycle, CDK2, in complex with cyclin E, plays a pivotal role in the G1-S phase transition. Its aberrant activity is frequently implicated in the pathogenesis of various cancers, particularly those with cyclin E amplification.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data for **Tagtomiclib hydrate**. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.

### Chemical Structure and Physicochemical Properties

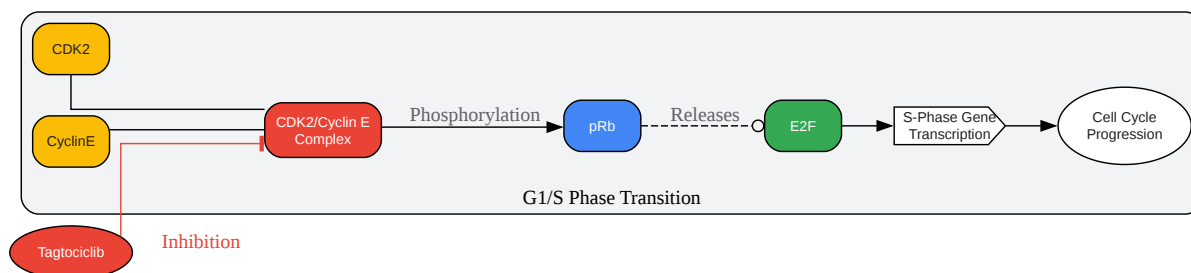
**Tagtomiclib hydrate** is the hydrated form of Tagtomiclib. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate;hydrate	[4]
Synonyms	PF-07104091 hydrate, Tegtociclib hydrate	[1]
CAS Number	2733575-91-0	[1][4]
Molecular Formula	C <sub>19</sub> H <sub>30</sub> N <sub>6</sub> O <sub>5</sub>	[1][4]
Molecular Weight	422.49 g/mol	[1]
Appearance	Solid	[1]

## Mechanism of Action

Tagtociclib is an orally bioavailable inhibitor that selectively targets and binds to CDK2.[5] The primary mechanism of action involves the inhibition of the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes.[5] This inhibition prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and progression from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[6]

The signaling pathway affected by Tagtociclib is illustrated below.



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Mechanism of Action of Tagtocielib.

## Biological Activity and Selectivity

**Tagtocielib hydrate** is a highly potent inhibitor of CDK2. Its inhibitory activity against various cyclin-dependent kinases is summarized in the table below, highlighting its selectivity.

Target Enzyme	K <sub>i</sub> (nM)	Selectivity vs. CDK2	Reference(s)
CDK2/cyclin E1	1.16	-	[1][7][8]
CDK1/cyclin A2	110	~95-fold	[7][8]
CDK4/cyclin D1	238	~205-fold	[7][8]
CDK6/cyclin D3	465	~401-fold	[7][8]
CDK9	117	~101-fold	[7][8]
GSK3β	537.81	~464-fold	[7][8]

## Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of Tagtocielib. In a mouse xenograft model using HCT116 colorectal cancer cells, administration of Tagtocielib at 50

mg/kg per day resulted in a reduction in tumor volume and weight.[9] Furthermore, in an ovarian cancer model, Tagtocielib demonstrated a dose-dependent tumor growth reduction with a maximal effect of 86%.[1]

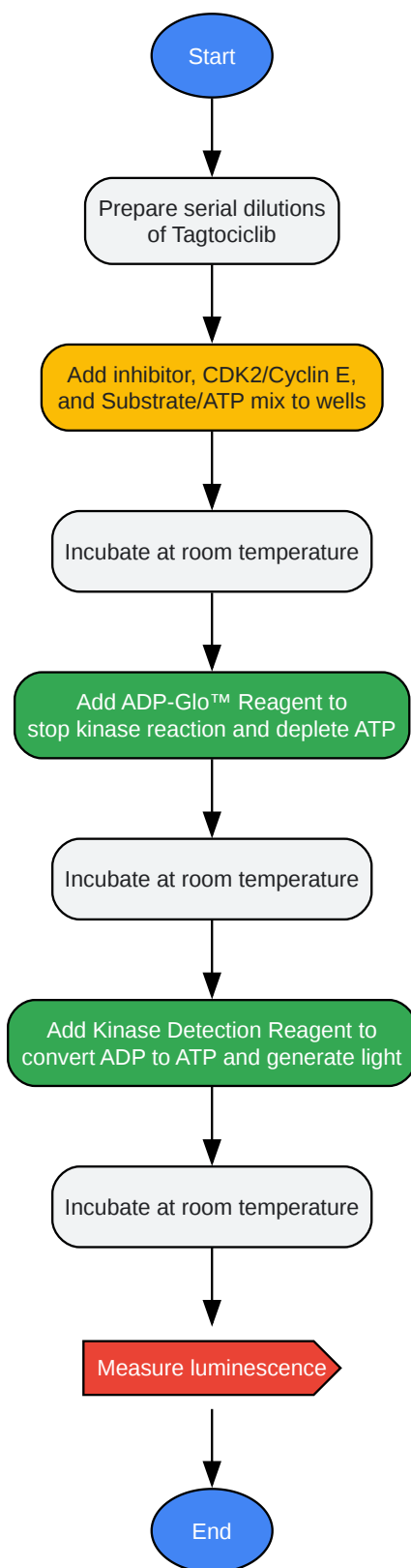
## Experimental Protocols

The following sections detail representative experimental protocols for assessing the activity of CDK2 inhibitors like Tagtocielib.

### Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:



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Workflow for the ADP-Glo™ Kinase Assay.

## Methodology:

- Reagent Preparation:
  - Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50 μM DTT).
  - Dilute CDK2/Cyclin A2 or E1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase buffer.
  - Prepare serial dilutions of **Tagtomiclib hydrate** in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
- Kinase Reaction:
  - In a 384-well plate, add 1 μl of the Tagtomiclib dilution or vehicle control.
  - Add 2 μl of the diluted enzyme.
  - Initiate the reaction by adding 2 μl of the substrate/ATP mixture.
  - Incubate at room temperature for a defined period (e.g., 60 minutes).
- Signal Generation and Detection:
  - Add 5 μl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.
  - Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
  - Incubate at room temperature for 30 minutes.
  - Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus the kinase activity.

- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of Tagtociclib.
  - Determine the  $IC_{50}$  value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
  - The  $K_i$  value can be calculated from the  $IC_{50}$  using the Cheng-Prusoff equation, taking into account the ATP concentration and the  $K_m$  of the enzyme for ATP.

## Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

### Methodology:

- Cell Seeding:
  - Seed cancer cells (e.g., HCT116, OVCAR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
  - Treat the cells with various concentrations of **Tagtociclib hydrate** or vehicle control and incubate for a specified period (e.g., 72 hours).
- MTT Addition:
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Formazan Solubilization:
  - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

- Absorbance Measurement:
  - Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control.
  - Determine the IC<sub>50</sub> value, the concentration of the compound that inhibits cell proliferation by 50%.

## Western Blot Analysis of Rb Phosphorylation

This technique is used to detect the phosphorylation status of the Rb protein, a direct downstream target of CDK2.

Methodology:

- Cell Lysis:
  - Treat cells with **Tagtociclib hydrate** for the desired time.
  - Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification:
  - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
  - Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:



- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- As a loading control, re-probe the membrane with an antibody for total Rb or a housekeeping protein like GAPDH.

## Clinical Development

Tagtomiclib (PF-07104091) is currently being investigated in clinical trials for the treatment of various solid tumors, including breast cancer, ovarian cancer, and non-small cell lung cancer.[8][10] These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of Tagtomiclib as a single agent and in combination with other therapies.

## Conclusion

**Tagtomiclib hydrate** is a promising, highly selective CDK2 inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the induction of cell cycle arrest, provides a strong rationale for its development as a therapeutic agent for cancers characterized by aberrant cell cycle regulation, particularly those with cyclin E amplification. The experimental protocols outlined in this guide provide a framework for further investigation into the biological effects and therapeutic potential of this compound.

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